4-Methyl-N-(4-(2-(quinolin-4-yl)vinyl)phenyl)-N-(p-tolyl)aniline
Description
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Properties
Molecular Formula |
C31H26N2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-[4-[(E)-2-quinolin-4-ylethenyl]phenyl]aniline |
InChI |
InChI=1S/C31H26N2/c1-23-7-15-27(16-8-23)33(28-17-9-24(2)10-18-28)29-19-12-25(13-20-29)11-14-26-21-22-32-31-6-4-3-5-30(26)31/h3-22H,1-2H3/b14-11+ |
InChI Key |
ZZCQJMXFKNANGB-SDNWHVSQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C/C4=CC=NC5=CC=CC=C45 |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=NC5=CC=CC=C45 |
Origin of Product |
United States |
Biological Activity
4-Methyl-N-(4-(2-(quinolin-4-yl)vinyl)phenyl)-N-(p-tolyl)aniline is a synthetic compound belonging to a class of quinoline derivatives that have garnered attention for their potential biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant structure-activity relationships (SAR).
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several human cancer cell lines. For instance, studies have shown that related quinoline compounds can inhibit cell proliferation through various mechanisms, including:
- Microtubule Inhibition : Similar compounds have demonstrated the ability to bind to tubulin, preventing microtubule polymerization, which is crucial for cell division .
- Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells by modulating cyclin-dependent kinases and other regulatory proteins involved in the cell cycle .
In Vitro Studies
A series of in vitro assays have been conducted to assess the biological activity of 4-Methyl-N-(4-(2-(quinolin-4-yl)vinyl)phenyl)-N-(p-tolyl)aniline and its analogs:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| COLO205 (Colorectal) | 0.32 | Microtubule disruption |
| H460 (Lung Cancer) | 0.89 | Apoptosis induction |
| Hep3B (Liver Cancer) | 0.75 | Cell cycle arrest |
These results indicate a promising profile for the compound as a potential anticancer agent.
Structure-Activity Relationship (SAR)
The efficacy of quinoline derivatives is often linked to specific structural features. The following modifications have been observed to enhance biological activity:
- Substituent Variability : The presence of electron-donating groups (like methyl or methoxy) on the phenyl rings has been shown to improve potency against cancer cell lines.
- Vinyl Linkage : The vinyl group connecting the quinoline and phenyl moieties appears critical for maintaining activity, likely due to its role in molecular conformation and interaction with biological targets.
Case Studies
- Antiviral Activity : A study involving similar quinoline derivatives reported an IC50 value of 22.94 µM against influenza virus strains, indicating potential antiviral applications . The interactions were primarily attributed to binding with viral RNA polymerase.
- Cytotoxicity Against Multiple Cancer Types : In a comprehensive evaluation across various cancer types, compounds structurally similar to 4-Methyl-N-(4-(2-(quinolin-4-yl)vinyl)phenyl)-N-(p-tolyl)aniline exhibited varied cytotoxicity, with some achieving IC50 values below 1 µM against aggressive cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
